molecular formula C28H36N4O2S B12285058 ent-Lurasidone Hydrochloride

ent-Lurasidone Hydrochloride

Cat. No.: B12285058
M. Wt: 492.7 g/mol
InChI Key: PQXKDMSYBGKCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: ent-Lurasidone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The isoindole-1,3-dione ring is highly susceptible to alkaline hydrolysis, while the benzisothiazole ring is susceptible to oxidation .

Common Reagents and Conditions: Common reagents used in these reactions include strong bases for hydrolysis and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various oxidized and hydrolyzed derivatives of this compound .

Scientific Research Applications

ent-Lurasidone Hydrochloride has a wide range of scientific research applications:

Chemistry: In chemistry, the compound is studied for its unique chemical structure and reactivity, particularly its interactions with various receptors and its stability under different conditions .

Biology: In biology, this compound is used to study the effects of antipsychotic agents on cellular and molecular processes. It is also used in research on receptor binding and signal transduction pathways .

Medicine: In medicine, the compound is primarily used for the treatment of schizophrenia and bipolar depression. It is also studied for its potential use in other psychiatric and neurological disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antipsychotic medications. It is also studied for its potential use in drug delivery systems and formulations .

Mechanism of Action

ent-Lurasidone Hydrochloride exerts its effects through a combination of antagonist and partial agonist activities at various receptors:

Molecular Targets:

Pathways Involved: The compound’s antagonistic activity at dopamine and serotonin receptors helps to alleviate the symptoms of schizophrenia and bipolar depression by modulating neurotransmitter levels and receptor activity .

Properties

IUPAC Name

4-[[2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKDMSYBGKCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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